molecular formula C19H11NO7 B3868331 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one

2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one

Cat. No. B3868331
M. Wt: 365.3 g/mol
InChI Key: ZULBKXYQNMBEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one, also known as XTT, is a yellow-colored compound that is widely used in scientific research. It is a water-soluble tetrazolium salt that is converted to a water-insoluble formazan dye by metabolically active cells. XTT is commonly used to assess cell viability and proliferation in various cell-based assays.

Mechanism of Action

The mechanism of action of 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one involves the reduction of 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one to formazan dye by metabolically active cells. The reduction of 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one is catalyzed by mitochondrial dehydrogenases, which are present in metabolically active cells. The formazan dye produced is insoluble in water and can be quantified by measuring the absorbance at 450 nm.
Biochemical and Physiological Effects:
2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one has no known biochemical or physiological effects on cells. It is not toxic to cells and does not interfere with cellular metabolism. 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one is a non-radioactive and non-toxic reagent that is safe to use in cell-based assays.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one is its high sensitivity. It can detect cell viability and proliferation at low concentrations of cells. 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one is also easy to use and can be performed in a short period of time. However, 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one has some limitations. It requires the use of a spectrophotometer to measure the absorbance of the formazan dye, which can be expensive. In addition, 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one is not suitable for long-term studies as the formazan dye can degrade over time.

Future Directions

There are several future directions for the use of 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one in scientific research. One future direction is the development of 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one-based assays for the detection of specific enzymes and proteins. Another future direction is the use of 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one in 3D cell culture models. 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one can be used to assess cell viability and proliferation in 3D cell culture models, which are becoming increasingly popular in drug discovery studies. Finally, 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one can be used in combination with other cell viability and proliferation assays to improve the accuracy of the results.

Scientific Research Applications

2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one is widely used in scientific research as a cell viability and proliferation assay reagent. It is used in various cell-based assays such as MTT assay, WST-1 assay, and LDH assay. 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one is also used in drug discovery studies to evaluate the cytotoxicity of new drugs. In addition, 2,6,7-trihydroxy-9-(2-nitrophenyl)-3H-xanthen-3-one is used in microbiology to assess bacterial growth and viability.

properties

IUPAC Name

2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO7/c21-13-5-10-17(7-15(13)23)27-18-8-16(24)14(22)6-11(18)19(10)9-3-1-2-4-12(9)20(25)26/h1-8,21-23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULBKXYQNMBEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.